![molecular formula C20H25N3O4 B4119854 N-{4-[(diethylamino)methyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4119854.png)
N-{4-[(diethylamino)methyl]phenyl}-4-ethoxy-3-nitrobenzamide
Übersicht
Beschreibung
N-{4-[(diethylamino)methyl]phenyl}-4-ethoxy-3-nitrobenzamide, commonly known as DENAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DENAQ is a selective inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair.
Wirkmechanismus
DENAQ selectively inhibits PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, PARP becomes overactivated, leading to the repair of damaged DNA and allowing cancer cells to survive. DENAQ blocks the activity of PARP, leading to the accumulation of DNA damage in cancer cells and their eventual death.
Biochemical and Physiological Effects:
DENAQ has been shown to have a potent inhibitory effect on PARP activity, leading to the accumulation of DNA damage in cancer cells. In addition, DENAQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. DENAQ has also been shown to have anti-inflammatory properties and to protect against oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DENAQ is its selectivity for PARP, which reduces off-target effects. DENAQ has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, DENAQ has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on DENAQ. One area of interest is the development of new formulations of DENAQ with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of DENAQ in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the mechanisms of action of DENAQ in neurodegenerative diseases and to explore its potential use in other diseases, such as cardiovascular disease and diabetes.
Wissenschaftliche Forschungsanwendungen
PARP inhibitors, such as DENAQ, have been extensively studied for their potential therapeutic applications in cancer treatment. PARP inhibitors work by blocking the repair of damaged DNA in cancer cells, leading to their death. DENAQ has been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. In addition to its anticancer properties, DENAQ has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(diethylaminomethyl)phenyl]-4-ethoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-4-22(5-2)14-15-7-10-17(11-8-15)21-20(24)16-9-12-19(27-6-3)18(13-16)23(25)26/h7-13H,4-6,14H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNHGFONBSFLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylaminomethyl)phenyl]-4-ethoxy-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.